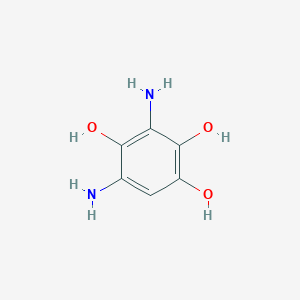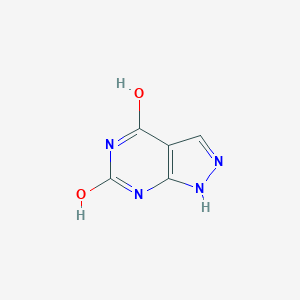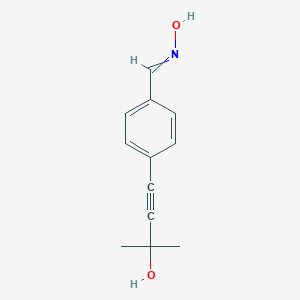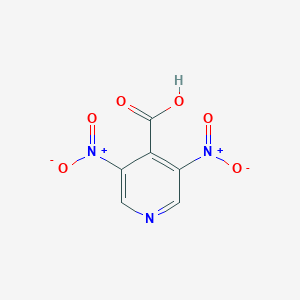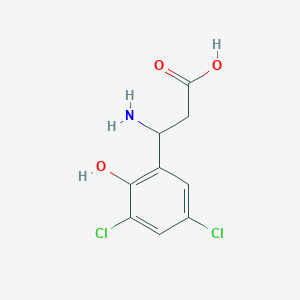
Chlorhydrate de 1-(2,3-dichlorophényl)biguanide
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)biguanide hydrochloride is a chemical compound with potential applications in various fields, including antimicrobial activity. The structure and properties of biguanides make them of interest for study in the context of their interactions with biological systems and materials.
Synthesis Analysis
The synthesis of biguanide derivatives, including those with chlorophenyl groups, often involves the reaction of appropriate chlorophenylamines with dicyandiamide or similar precursors in acidic conditions. For example, one study describes the optimization of synthetic conditions for producing 1-(p-carboxyphenyl)biguanide hydrochloride, which might share some synthesis pathways with 1-(2,3-Dichlorophenyl)biguanide hydrochloride (Jin Shao-di & Yao Cheng, 2010).
Molecular Structure Analysis
The molecular structure of biguanide derivatives has been explored through various spectroscopic techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride has been determined, revealing a U-shaped organic cation coordinated to chloride anion, which may provide insights into the structure of 1-(2,3-Dichlorophenyl)biguanide hydrochloride (C. Brown, 1967).
Chemical Reactions and Properties
Biguanides, including 1-(2,3-Dichlorophenyl)biguanide hydrochloride, participate in various chemical reactions due to their functional groups. These reactions include binding to biomolecules, which can be analyzed through spectroscopy. For example, the characterization of biguanides by 15N NMR spectroscopy has provided insights into their structure and potential reactions (B. Clement & U. Girreser, 1999).
Physical Properties Analysis
The physical properties of biguanide derivatives, such as solubility, phase behavior, and interactions with materials like cellulose, have been studied to understand their applications better. Research on the sorption of chlorhexidine (a biguanide) on cellulose, examining mechanisms of binding and molecular recognition, offers insights into the physical interactions of biguanides (R. Blackburn et al., 2007).
Chemical Properties Analysis
The chemical properties of biguanides, including their biocidal activity and reactivity towards various substrates, have been explored through studies on their synthesis, characterization, and applications. The physicochemical properties and analytical methods of determination for biguanides highlight their strong primary dissociation constant and weaker second dissociation constant, which are crucial for understanding their chemical behavior (E. Prugnard & M. Noel, 1996).
Applications De Recherche Scientifique
Propriétés chimiques
“Chlorhydrate de 1-(2,3-dichlorophényl)biguanide” est un composé chimique avec le numéro CAS : 175205-08-0 . Il a un poids moléculaire de 282,56 et son nom IUPAC est chlorhydrate de N-(2,3-dichlorophényl)imidodicarbonimidique diamide . Le composé est un solide à température ambiante .
Informations de sécurité
Le composé est étiqueté avec le mot signal « Attention » selon le Système général harmonisé de classification et d'étiquetage des produits chimiques (SGH). Il présente les mentions de danger H315, H319 et H335, indiquant qu'il peut provoquer une irritation cutanée, une irritation oculaire grave et peut provoquer une irritation des voies respiratoires .
Agent thérapeutique potentiel
Le composé a été étudié pour son potentiel en tant qu'agent thérapeutique. Cependant, les maladies ou affections spécifiques qu'il pourrait potentiellement traiter ne sont pas mentionnées dans la source.
Inhibition enzymatique
Des études ont montré que “this compound” peut inhiber l'activité de l'enzyme phosphorylase du glycogène. Cette enzyme joue un rôle crucial dans la glycogénolyse, la dégradation du glycogène en glucose pour la production d'énergie. La capacité du composé à inhiber cette enzyme suggère des applications potentielles dans la régulation de la glycémie.
Propriétés antibactériennes
Bien que le composé spécifique “this compound” n'ait pas été directement lié aux propriétés antibactériennes, un composé similaire “Chlorhydrate de 1-(2,5-dichlorophényl)biguanide” a été étudié pour ses propriétés antibactériennes potentielles. Il présente une activité contre un large spectre de bactéries, y compris les souches Gram-positives et Gram-négatives. Cela suggère que “this compound” pourrait également avoir des propriétés antibactériennes similaires.
Safety and Hazards
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLJHHCXSVSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369634 | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-08-0 | |
| Record name | Imidodicarbonimidic diamide, N-(2,3-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
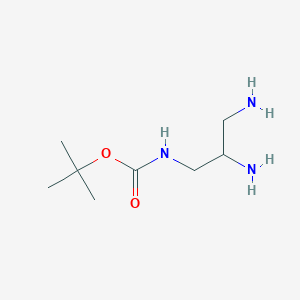
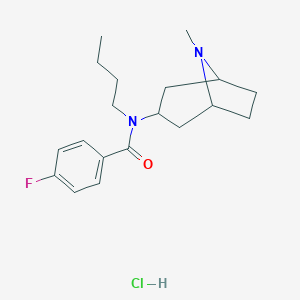

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)


